molecular formula C18H16N2O5S2 B2548357 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034499-11-9

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2548357
CAS No.: 2034499-11-9
M. Wt: 404.46
InChI Key: LJYAARZKVFJTQH-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Compounds containing thiophene and furan rings, like “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide”, have been found to interact with a variety of biological targets . These include various enzymes and receptors, and their role can vary depending on the specific structure of the compound and the biological context in which it is acting.

    Mode of action

    The interaction of these compounds with their targets can lead to changes in the activity of the target, which can result in a therapeutic effect . The exact mode of action would depend on the specific target and the context.

    Biochemical pathways

    Thiophene and furan derivatives can affect a variety of biochemical pathways . The specific pathways affected would depend on the targets of the compound and the biological context.

    Result of action

    The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in .

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-20-15-10-14(3-4-16(15)25-18(20)21)27(22,23)19-8-6-13-2-5-17(26-13)12-7-9-24-11-12/h2-5,7,9-11,19H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYAARZKVFJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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